molecular formula C10H6ClNO B168518 Quinoline-8-carbonyl chloride CAS No. 100517-41-7

Quinoline-8-carbonyl chloride

Cat. No. B168518
M. Wt: 191.61 g/mol
InChI Key: JLZCPFISUMNHDT-UHFFFAOYSA-N
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Description

Quinoline-8-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It falls under the category of carbonyl chlorides . The compound is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often require harsh reaction conditions and toxic reagents . Recent advances have focused on developing more efficient and environmentally friendly methods. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners, all of which have shown increased reaction efficiency and improved yield .


Molecular Structure Analysis

The molecular structure of Quinoline-8-carbonyl chloride consists of a quinoline ring attached to a carbonyl chloride group . The quinoline ring is a heterocyclic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. They can undergo both electrophilic and nucleophilic substitution processes . Recent research has focused on green synthetic methods to produce quinolines and their derivatives .

Scientific Research Applications

Antiangiogenic Activity in Antitumor Therapy

Quinoline derivatives, including those related to quinoline-8-carbonyl chloride, have been studied for their potential antiangiogenic activity, particularly in antitumor therapy. For instance, 2-Formyl-8-hydroxy-quinolinium chloride, a compound structurally related to quinoline-8-carbonyl chloride, has shown significant ability to inhibit the growth of human umbilical vein endothelial cells, demonstrating strong antiangiogenic and antitumor activity in both in vitro and in vivo models (Lam et al., 2016).

Synthesis of Quinoline Derivatives

Quinolines are a critical class of compounds in pharmaceutical research. Efficient methods have been developed for the synthesis of quinoline derivatives. For example, the treatment of O-aminoarylketones and carbonyl compounds using niobium-(V) chloride and niobium(V) chloride in glycerol has been shown to produce quinoline derivatives with high yields and short reaction times, highlighting the versatility and environmental friendliness of these synthesis methods (Zakerinasab et al., 2015).

Development of Novel Catalytic Processes

Research has also focused on developing novel catalytic processes for the synthesis of functionalized quinolines. A study demonstrated the use of a cobalt nanocatalyst for the selective reductive annulation of 2-nitroaryl carbonyls with alkynoates and alkynones, allowing the synthesis of a wide array of functionalized quinolines. This method offers advantages such as broad substrate scope, good functional group tolerance, and reusable catalysts (Xie et al., 2020).

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline-based compounds, closely related to quinoline-8-carbonyl chloride, have been extensively used in cancer drug discovery. Their synthetic versatility allows the generation of a large number of structurally diverse derivatives, leading to effective anticancer activities. Quinoline compounds have been examined for their roles in inhibiting various cancer-related processes such as tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

Environmental Applications

Quinoline derivatives also have applications in environmental science. For instance, the electro-oxidation of quinoline in simulated wastewater containing chloride has been studied, revealing significant removal efficiencies and highlighting the potential of electrochemical reactors in treating saline wastewater (Li, 2022).

Safety And Hazards

Quinoline-8-carbonyl chloride should be handled with care. It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product . It is also advised to store it locked up and dispose of it properly .

Future Directions

The synthesis of quinoline derivatives, including Quinoline-8-carbonyl chloride, is an active area of research. Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . Furthermore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

quinoline-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCPFISUMNHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563371
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-8-carbonyl chloride

CAS RN

100517-41-7
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RB Alnoman, S Parveen, A Khan, JG Knight… - Journal of Molecular …, 2022 - Elsevier
… 2,4-dimethylpyrrole with quinoline-8-carbonyl chloride which is not commercially available. … precipitation of the hydrochloride salt of the quinoline-8-carbonyl chloride, B (Scheme 2). The …
Number of citations: 7 www.sciencedirect.com
AM Lord - 2007 - search.proquest.com
The aim of the project was to develop novel hypoxia-activated N-oxide prodrugs of PARP-1 inhibitors. Synthetic approaches to 3-and 2-substituted Quinoline-8-carboxamides and their …
Number of citations: 4 search.proquest.com
ARA Palmans, J Vekemans… - Recueil des Travaux …, 1995 - Wiley Online Library
… Benzoyl isocyanate and quinoline-8-carbonyl chloride' were prepared according to … Due to the poor solubility of quinoline-8-carbonyl chloride . hydrochloride in diethyl ether, CH,CI, was …
Number of citations: 19 onlinelibrary.wiley.com
M Lanier, D Schade, E Willems, M Tsuda… - Journal of medicinal …, 2012 - ACS Publications
… Treatment of 4-nitroaniline with carbic anhydride followed by hydrogenation gave 51, and following addition of freshly prepared quinoline-8-carbonyl chloride, treatment with aniline …
Number of citations: 84 pubs.acs.org
Rajni, Versha, L Singh, R Rana, A Bendi - ChemistrySelect, 2022 - Wiley Online Library
… Initially quinoline-8-carboxylic acid (50) was reacted with SOCl 2 at room temperature for 48 h to prepare quinoline-8-carbonyl chloride (51). Then Non- oxidative method via …
AP Sarkate, SV Bhandari, PR Inamdar… - Novel Technologies in …, 2023 - Springer
… According to Gossauer et al., condensation to quinoline-8-carbonyl chloride and 2,4-dimethylpyrrole using DCM as solvent while being exposed to i-PrNEt2 is required for the non-…
Number of citations: 2 link.springer.com
RBA Alnoman - 2016 - theses.ncl.ac.uk
… of 2,4dimethylpyrrole with quinoline-8-carbonyl chloride 2.12 which is not commercially … precipitation of the hydrochloride salt of the quinoline-8-carbonyl chloride 2.12 (Scheme 2.7). …
Number of citations: 3 theses.ncl.ac.uk
AT Plowright, K Nilsson, M Antonsson… - Journal of Medicinal …, 2013 - ACS Publications
… -2-carboxylate (0.62 g, 4.06 mmol), pyridine (0.7 mL, 8.1 mmol), and DMAP (15 mg, 0.12 mmol) in CHCl 3 (6 mL) was added to a suspension of quinoline-8-carbonyl chloride (1.16 g, …
Number of citations: 17 pubs.acs.org

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